

# Comparative Analysis of Avibactam's Efficacy Against ESBL-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Avibactam Tomilopil |           |
| Cat. No.:            | B8217973            | Get Quote |

A note on the user's request: The initial request specified a comparison involving "avibactam tomilopil". Extensive searches of scientific literature and clinical trial databases did not yield any information on a compound named "tomilopil" in the context of antibacterial agents or in combination with avibactam. It is possible that this is a typographical error or a reference to a very early-stage investigational compound not yet in the public domain. Therefore, this guide will focus on the well-documented activity of avibactam, primarily in its commercially available combination with ceftazidime, and the investigational combination with aztreonam, against Extended-Spectrum  $\beta$ -Lactamase (ESBL)-producing bacterial strains.

This guide provides a comparative overview of the in vitro activity of avibactam-containing combinations against ESBL-producing Enterobacterales, contrasted with alternative therapeutic options. The data presented is intended for researchers, scientists, and drug development professionals.

# In Vitro Activity of Ceftazidime/Avibactam and Comparators Against ESBL-Producing Enterobacterales

The following table summarizes the minimum inhibitory concentrations (MIC) and susceptibility rates of ceftazidime/avibactam and other antimicrobial agents against ESBL-producing isolates from various studies.



| Antimicro<br>bial<br>Agent                           | Organism<br>(s)      | Number<br>of<br>Isolates | MIC₅₀<br>(μg/mL) | MIC90<br>(µg/mL)      | Suscepti<br>bility<br>Rate (%) | Referenc<br>e(s) |
|------------------------------------------------------|----------------------|--------------------------|------------------|-----------------------|--------------------------------|------------------|
| Ceftazidim<br>e/Avibacta<br>m                        | Enterobact<br>erales | 109                      | < 0.5            | < 0.5                 | 99.1                           | [1]              |
| E. coli<br>(ESBL<br>phenotype)                       | 776                  | 0.12                     | 0.25             | 99.9 (at ≤8<br>μg/ml) | [2]                            |                  |
| K.<br>pneumonia<br>e (ESBL<br>phenotype)             | 721                  | 0.12                     | 0.25             | 99.9 (at ≤8<br>μg/ml) | [2]                            |                  |
| ESBL-<br>producing<br>E. coli & K.<br>pneumonia<br>e | 90                   | -                        | -                | 100                   | [3]                            |                  |
| Ceftolozan<br>e/Tazobact<br>am                       | Enterobact<br>erales | 109                      | -                | -                     | 99.1                           | [1]              |
| Meropene<br>m                                        | Enterobact<br>erales | 109                      | -                | -                     | 100                            | [1]              |
| Imipenem                                             | Enterobact<br>erales | 109                      | -                | -                     | 99.1                           | [1]              |
| Ertapenem                                            | Enterobact erales    | 109                      | -                | -                     | 97.2                           | [1]              |
| Piperacillin/<br>Tazobacta<br>m                      | Enterobact<br>erales | 109                      | -                | -                     | 78.0                           | [1]              |
| ESBL-<br>producing                                   | -                    | -                        | -                | 57.9                  | [4]                            |                  |



| E. coli & K.<br>pneumonia<br>e                       |                                                      |     |   |      |      | _   |
|------------------------------------------------------|------------------------------------------------------|-----|---|------|------|-----|
| Cefepime                                             | ESBL-<br>producing<br>E. coli & K.<br>pneumonia<br>e | -   | - | -    | <10  | [4] |
| Ciprofloxac<br>in                                    | Enterobact<br>erales                                 | 109 | - | -    | 60.6 | [1] |
| ESBL-<br>producing<br>E. coli & K.<br>pneumonia<br>e | -                                                    | -   | - | 29.6 | [4]  |     |

# Clinical Efficacy of Ceftazidime/Avibactam in Infections Caused by ESBL-Producing Pathogens

This table presents clinical cure rates from studies evaluating ceftazidime/avibactam for the treatment of various infections, including those caused by ESBL-producing organisms.



| Study/Tri<br>al                | Infection<br>Type(s)                                                                         | Comparat<br>or(s)            | Clinical Cure Rate (Ceftazidi me/Aviba ctam)                     | Clinical<br>Cure Rate<br>(Compara<br>tor)   | Key<br>Findings                                                                                                              | Referenc<br>e(s) |
|--------------------------------|----------------------------------------------------------------------------------------------|------------------------------|------------------------------------------------------------------|---------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|------------------|
| Meta-<br>analysis of<br>7 RCTs | Complicate d Urinary Tract Infection (cUTI) & Complicate d Intra- abdominal Infection (cIAI) | Carbapene<br>ms              | Similar clinical response rates for mild to moderate infections. | Similar to<br>Ceftazidim<br>e/Avibacta<br>m | Ceftazidim e/avibacta m may be a carbapene m-sparing option for mild to moderate cUTI and cIAI caused by ESBL producers. [5] | [5]              |
| RECLAIM<br>1 & 2<br>(Phase 3)  | Complicate<br>d Intra-<br>abdominal<br>Infection<br>(cIAI)                                   | Metronidaz<br>ole            | 81.6%                                                            | 85.1%                                       | Non-<br>inferiority<br>of<br>ceftazidime<br>/avibactam.                                                                      | [6]              |
| REPRISE<br>(Phase 3)           | cUTI or cIAI due to ceftazidime -resistant Enterobact eriaceae or P. aeruginosa              | Best<br>Available<br>Therapy | Similar<br>clinical<br>cure rates                                | Similar to<br>Ceftazidim<br>e/Avibacta<br>m | Efficacy against ceftazidime -resistant pathogens.                                                                           | [6]              |



## **Experimental Protocols Antimicrobial Susceptibility Testing (AST)**

A crucial method for evaluating the in vitro activity of antimicrobial agents is determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology: Broth Microdilution

- · Preparation of Bacterial Inoculum:
  - Isolate colonies of the ESBL-producing strain from an agar plate.
  - Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5
     McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
  - Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Preparation of Antimicrobial Solutions:
  - Prepare stock solutions of the antimicrobial agents (e.g., ceftazidime/avibactam, meropenem) in a suitable solvent. Avibactam is often tested at a fixed concentration (e.g., 4 mg/L).
  - Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plates containing the diluted antimicrobial agents with the prepared bacterial inoculum.
  - Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).



- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation of Results:
  - Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
  - The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
  - Interpret the MIC values based on established clinical breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to classify the isolate as susceptible, intermediate, or resistant.

### **Signaling Pathways and Mechanisms of Action**

Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor.[7][8] It works by covalently binding to the active site of a wide range of serine  $\beta$ -lactamases, including ESBLs, thereby preventing the hydrolysis of the partner  $\beta$ -lactam antibiotic (e.g., ceftazidime).[7][8] This restores the activity of the  $\beta$ -lactam against the resistant bacteria. The binding of avibactam is reversible, which is a unique characteristic compared to some other  $\beta$ -lactamase inhibitors.[8]





Click to download full resolution via product page

Caption: Mechanism of Avibactam against ESBL-producing bacteria.

### **Experimental Workflow**

The following diagram illustrates a typical workflow for the in vitro validation of a new antimicrobial agent's activity against ESBL-producing strains.





Click to download full resolution via product page

Caption: In vitro validation workflow for anti-ESBL compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar -







PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftazidime-Avibactam Activity Tested against Enterobacteriaceae Isolates from U.S. Hospitals (2011 to 2013) and Characterization of β-Lactamase-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of ceftazidime/avibactam against clinical isolates of ESBL-producing Enterobacteriaceae in Italy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Combination as Empirical Therapy for Extended Spectrum Beta-Lactamase -PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Treatment of extended-spectrum β-lactamase-producing Enterobacteriaceae (ESBLs) infections: what have we learned until now? PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Avibactam's Efficacy Against ESBL-Producing Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217973#validation-of-avibactam-tomilopil-activity-against-esbl-producing-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com